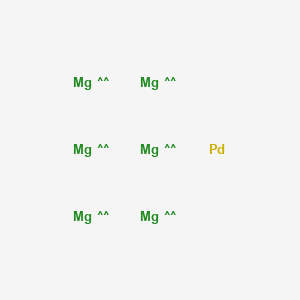

Magnesium--palladium (6/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

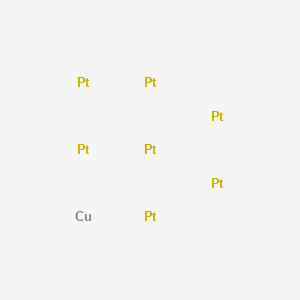

Magnesium–palladium (6/1) is a compound consisting of magnesium and palladium in a 6:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including hydrogen storage, catalysis, and materials science. Magnesium is known for its lightweight and high strength, while palladium is renowned for its catalytic properties and ability to absorb hydrogen.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of magnesium–palladium (6/1) can be achieved through several methods. One common approach is mechanical ball milling, where magnesium and palladium powders are mixed and milled together under an inert atmosphere to prevent oxidation. This method ensures a homogeneous mixture and fine particle size, which is crucial for the compound’s performance .

Industrial Production Methods: In industrial settings, the production of magnesium–palladium (6/1) often involves high-energy ball milling combined with plasma-assisted techniques. These methods enhance the reactivity and uniformity of the compound, making it suitable for large-scale applications .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium–palladium (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with hydrogen to form magnesium hydride and palladium hydride, which are essential for hydrogen storage applications .

Common Reagents and Conditions:

Oxidation: Reacts with oxygen to form magnesium oxide and palladium oxide.

Reduction: Can be reduced using hydrogen gas to form hydrides.

Substitution: Reacts with halogens to form magnesium halides and palladium halides.

Major Products:

- Magnesium oxide (MgO)

- Palladium oxide (PdO)

- Magnesium hydride (MgH2)

- Palladium hydride (PdH2)

- Magnesium halides (e.g., MgCl2)

- Palladium halides (e.g., PdCl2)

Applications De Recherche Scientifique

Magnesium–palladium (6/1) has a wide range of applications in scientific research:

Chemistry:

Hydrogen Storage: The compound’s ability to absorb and release hydrogen efficiently makes it a promising material for hydrogen storage systems.

Biology and Medicine:

Antimicrobial Activity: Palladium nanoparticles have shown effectiveness against various bacteria, making magnesium–palladium (6/1) a potential candidate for antimicrobial applications.

Cancer Treatment: Palladium-based compounds are being explored for their anticancer properties.

Industry:

Mécanisme D'action

The mechanism by which magnesium–palladium (6/1) exerts its effects is primarily through its ability to absorb and release hydrogen. Palladium acts as a catalyst, facilitating the dissociation of hydrogen molecules into atoms, which are then absorbed by magnesium to form magnesium hydride. This process is reversible, allowing the compound to release hydrogen when needed .

Molecular Targets and Pathways:

Hydrogen Absorption: Palladium’s surface facilitates the dissociation of hydrogen molecules.

Hydride Formation: Magnesium absorbs hydrogen atoms to form magnesium hydride

Comparaison Avec Des Composés Similaires

Magnesium Hydride (MgH2): Used for hydrogen storage but lacks the catalytic properties of palladium.

Palladium Hydride (PdH2): Excellent hydrogen storage material but heavier than magnesium.

Magnesium–nickel (6/1): Another hydrogen storage compound but with different catalytic properties.

Uniqueness: Magnesium–palladium (6/1) combines the lightweight and high hydrogen storage capacity of magnesium with the catalytic properties of palladium, making it a unique and versatile compound for various applications .

Propriétés

Numéro CAS |

12631-87-7 |

|---|---|

Formule moléculaire |

Mg6Pd |

Poids moléculaire |

252.25 g/mol |

InChI |

InChI=1S/6Mg.Pd |

Clé InChI |

LECOJQLRVJXKBT-UHFFFAOYSA-N |

SMILES canonique |

[Mg].[Mg].[Mg].[Mg].[Mg].[Mg].[Pd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)

![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)

![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)

![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)